(IC50) for blocking the GABA-dependent [36Cl] uptake in rat brain synaptosomes: 0.5 nM; inhibition of the GABA-dependent Cl- current at 1.09 nM; (IC50) for [3H]-dihydropicrotoxin binding with the rat brain membrane P2 fraction: 8.0 �M (Ticku M.); (IC50) for [35S]-tert. butyl-thionebicyclophosphate binding with the human brain membranes: 1.1 �M (Casida J.); experiments with [3H]-labelled GABA-competitive ligands (Muscimol, Flunitrazepam) showed no influence of Propybicyphat up to 10 �M.
a GABA-gated chloride channel blocker, non-competitive GABA antagonist in mammals. Organophosphorous compound,, synthetic.
Propybicyphat
CAS No.: 51486-74-9
Cat. No.: VC20748914
Molecular Formula: C7H13O4P
Molecular Weight: 192.15 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 51486-74-9 |
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Molecular Formula | C7H13O4P |
Molecular Weight | 192.15 g/mol |
IUPAC Name | 4-propyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide |
Standard InChI | InChI=1S/C7H13O4P/c1-2-3-7-4-9-12(8,10-5-7)11-6-7/h2-6H2,1H3 |
Standard InChI Key | UQIFWHFHQUNJBT-UHFFFAOYSA-N |
SMILES | CCCC12COP(=O)(OC1)OC2 |
Canonical SMILES | CCCC12COP(=O)(OC1)OC2 |
Propybicyphat, also known as 4-n-Propyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane-1-oxide, is a chemical compound with the molecular formula C7H13O4P and a molecular weight of 192.15 g/mol. It is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique chemical structure and biological activity.
Biological Applications
Propybicyphat is studied for its effects on GABA-gated chloride channels, where it acts as a non-competitive antagonist. This action disrupts inhibitory neurotransmission, potentially leading to increased neuronal excitability.
Mechanism of Action
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Target of Action: GABA-gated chloride channels.
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Mode of Action: Non-competitive antagonist.
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Biochemical Pathways: Involved in the GABAergic neurotransmission pathway, affecting mood regulation, pain perception, and sleep-wake cycles.
Comparison with Similar Compounds
Compound | Description |
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Bicuculline | Another GABA antagonist with a different chemical structure. |
Picrotoxin | Blocks GABA-gated chloride channels but has a distinct molecular framework. |
Gabazine | A competitive GABA antagonist with a different mode of action. |
Research Findings and Applications
Propybicyphat's interaction with GABA receptors makes it a candidate for potential therapeutic applications. Its unique bicyclic structure and non-competitive antagonistic action distinguish it from other GABA antagonists.
Therapeutic Potential
Research into Propybicyphat's effects on GABA receptors suggests potential uses in medicine, particularly in areas related to neurological disorders.
Industrial Applications
Propybicyphat is utilized in the development of new chemical compounds and materials due to its reactivity and structural properties.
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